A Technical Guide to 2-Bromo-3,5-dichlorothiophene: A Core Heterocyclic Building Block
A Technical Guide to 2-Bromo-3,5-dichlorothiophene: A Core Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of 2-Bromo-3,5-dichlorothiophene, a pivotal halogenated heterocyclic intermediate. Its unique substitution pattern, featuring three distinct halogen atoms, offers a versatile platform for regioselective functionalization, making it a valuable building block in medicinal chemistry and materials science. We will explore its core physicochemical and spectroscopic properties, detail a representative synthetic protocol, analyze its chemical reactivity in key transformations, and highlight its applications in the development of complex molecular architectures. This document is intended to serve as a comprehensive technical resource for scientists leveraging this compound in their research and development endeavors.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
2-Bromo-3,5-dichlorothiophene is a five-membered aromatic thiophene ring substituted with one bromine atom at the 2-position and two chlorine atoms at the 3- and 5-positions. The strategic placement of these halogens dictates its reactivity, particularly in metal-catalyzed cross-coupling reactions.
Diagram: Chemical Structure of 2-Bromo-3,5-dichlorothiophene
Physicochemical Data
The following table summarizes the key physical and chemical properties of 2-Bromo-3,5-dichlorothiophene.
| Property | Value | Source(s) |
| CAS Number | 1536984-16-3 | [1] |
| Molecular Formula | C₄HBrCl₂S | N/A |
| Molecular Weight | 247.93 g/mol | N/A |
| Appearance | Data not consistently available; likely a liquid or low-melting solid | N/A |
| Boiling Point | Data not available in searched results | N/A |
| Melting Point | Data not available in searched results | N/A |
| Density | Data not available in searched results | N/A |
Spectroscopic Profile
Spectroscopic data is critical for the unambiguous identification and quality control of 2-Bromo-3,5-dichlorothiophene. While a complete, verified spectrum for this specific isomer was not found in the search results, we can predict the expected signals based on the analysis of closely related thiophene derivatives.[2][3][4][5]
| Technique | Expected Observations |
| ¹H NMR | A single signal, a singlet, is expected for the lone proton at the C4 position. The chemical shift would likely appear in the aromatic region, estimated around δ 7.0-7.5 ppm. |
| ¹³C NMR | Four distinct signals are expected for the four carbon atoms of the thiophene ring. The carbon bearing the bromine (C2) and the carbons bearing chlorine (C3, C5) would be downfield, while the protonated carbon (C4) would be the most upfield of the four. |
| Mass Spec (MS) | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms. The molecular ion peak (M⁺) would be observed at m/z ≈ 246/248/250, reflecting the natural abundance of Br and Cl isotopes. |
| Infrared (IR) | Characteristic peaks for C-H aromatic stretching, C=C aromatic ring stretching, and C-S stretching would be observed. C-Br and C-Cl stretching frequencies would also be present in the fingerprint region. |
Synthesis and Purification
The synthesis of polysubstituted thiophenes often involves sequential halogenation and/or metallation reactions starting from a less substituted thiophene precursor. A plausible and common strategy for synthesizing a compound like 2-Bromo-3,5-dichlorothiophene would involve the bromination of a dichlorothiophene precursor.
Representative Synthetic Protocol: Electrophilic Bromination
This protocol is a generalized procedure based on common electrophilic halogenation methods for thiophenes.[6][7][8] The choice of a specific dichlorothiophene starting material would be critical to achieving the desired regiochemistry. For this example, we hypothesize the use of 2,4-dichlorothiophene.
Reaction Causality: Thiophene is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. Bromine, activated by a Lewis or Brønsted acid, acts as the electrophile. The reaction proceeds preferentially at the most activated position, which is typically the α-position (C2 or C5) unless it is already substituted or sterically hindered.
Diagram: Synthetic Workflow
Step-by-Step Experimental Methodology
-
Reactor Setup: A multi-neck, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Anhydrous conditions are crucial to prevent side reactions.
-
Reagent Charging: The starting material (e.g., 2,4-dichlorothiophene) is dissolved in an appropriate anhydrous solvent, such as carbon tetrachloride or glacial acetic acid, and charged into the flask.
-
Bromination: The brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in the reaction solvent, is added dropwise to the stirred solution at a controlled temperature (often 0 °C to room temperature) to manage the exothermicity of the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.
-
Quenching and Workup: Upon completion, the reaction is carefully quenched, typically by pouring it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any excess bromine. The organic layer is then separated.
-
Extraction and Washing: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the pure 2-Bromo-3,5-dichlorothiophene.
-
Characterization: The final product's identity and purity are confirmed using the spectroscopic methods outlined in Section 2.0.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-3,5-dichlorothiophene lies in the differential reactivity of its C-Br and C-Cl bonds, which allows for selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the C-Br bond is more reactive than the C-Cl bond. This reactivity difference is the cornerstone of its utility as a building block.[9][10][11]
Key Transformation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in pharmaceutical and materials synthesis.[6][10][12] 2-Bromo-3,5-dichlorothiophene can be selectively coupled at the C2 position (the C-Br bond) with various aryl or heteroaryl boronic acids.
Mechanistic Insight: The reaction is catalyzed by a Palladium(0) complex. The catalytic cycle involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the more reactive C-Br bond.
-
Transmetalation: The organic group from the boronic acid (in the form of a boronate) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Diagram: Suzuki-Miyaura Cross-Coupling Reaction
This regioselectivity allows for the initial introduction of an aryl group at the C2 position, leaving the two C-Cl bonds available for subsequent, often more forcing, coupling reactions or other transformations. This stepwise functionalization is a key strategy for building complex, highly substituted thiophene-based molecules.[13]
Applications in Research and Development
Halogenated thiophenes are foundational scaffolds in both medicinal chemistry and materials science.[9][14]
-
Medicinal Chemistry: The thiophene ring is a well-known bioisostere for the phenyl ring and is present in numerous approved drugs. Derivatives of 2-Bromo-3,5-dichlorothiophene can serve as key intermediates in the synthesis of kinase inhibitors, GPCR modulators, and antiplatelet agents.[9] The ability to introduce diverse substituents at specific positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
-
Materials Science: Thiophene-based polymers are workhorses in the field of organic electronics. The controlled synthesis of conjugated polymers using monomers derived from functionalized thiophenes is essential for developing materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[14] The halogen atoms provide reactive handles for polymerization reactions, such as Stille or Suzuki polycondensation.
Safety, Handling, and Storage
6.1 Hazard Identification
Based on data for similar compounds, 2-Bromo-3,5-dichlorothiophene is expected to be harmful and an irritant.[1][15][16][17]
-
Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[1][16][17]
-
Irritant: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1][18]
6.2 Recommended Handling Procedures
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[17]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][16]
-
Avoid breathing vapors or mist.[17]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]
6.3 Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][17]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[15]
References
-
NextSDS. (n.d.). 2-bromo-3,5-dichlorothiophene — Chemical Substance Information. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry, 62(21), 7514-7521.
- Raza, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.
-
ChemBK. (2024, April 9). Thiophene,2-bromo-5-chloro-. Retrieved from [Link]
- Ali, M., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5204-5216.
-
ResearchGate. (2025, October 16). (PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Retrieved from [Link]
- The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells.
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PubChem. (n.d.). 2-Bromo-3-hexyl-5-iodothiophene. Retrieved from [Link]
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MDPI. (2016, June 28). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]
- Google Patents. (n.d.). CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.
- Rasool, N., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(7), 843.
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